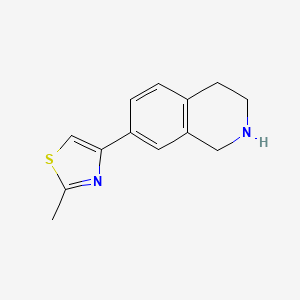
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a compound that combines the structural features of both thiazole and tetrahydroisoquinoline. Thiazoles are known for their diverse biological activities, while tetrahydroisoquinolines are a class of isoquinoline alkaloids with significant medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiazole with a suitable tetrahydroisoquinoline derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects against various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and tetrahydroisoquinoline derivatives, such as:
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- 4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole .
Uniqueness
What sets 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole apart is its unique combination of the thiazole and tetrahydroisoquinoline moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C13H14N2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H14N2S/c1-9-15-13(8-16-9)11-3-2-10-4-5-14-7-12(10)6-11/h2-3,6,8,14H,4-5,7H2,1H3 |
InChI Key |
DIQHYRHJHDLRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















